{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride
Overview
Description
“{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride” is a chemical compound with the molecular formula C11H13ClFN3 . It has a molecular weight of 241.6924232 .
Synthesis Analysis
The synthesis of similar pyrazole compounds often involves a two-step reaction . The first step is the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation . The second step is the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating . The structure of the synthesized compound is usually confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . These techniques include Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy .Scientific Research Applications
Organic Synthesis and Chemical Properties
Researchers have developed fluoroalkyl amino reagents for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles, showcasing the versatility of fluoroalkylated pyrazoles in synthetic chemistry. These compounds serve as key intermediates in the synthesis of fluorinated pyrazoles, which are important building blocks for medicinal and agricultural chemistry due to their unique chemical properties (Schmitt et al., 2017).
Medicinal Chemistry Applications
Pyrazole derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. Certain derivatives demonstrated inhibitory activities against acetylcholinesterase and monoamine oxidase, suggesting their utility in creating treatments that target the biochemical pathways involved in these conditions (Kumar et al., 2013). Furthermore, novel 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown promise as potential antipsychotic agents, highlighting the potential of pyrazole derivatives in psychiatric medication development without the typical dopamine receptor interaction seen in many current antipsychotics (Wise et al., 1987).
Material Science and Fluorescent Properties
The structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles reveals their suitability for structure determination by single crystal diffraction. This research contributes to our understanding of the molecular structure of complex organic compounds, which is essential for the development of new materials with specific optical properties (Kariuki et al., 2021).
Mechanism of Action
Target of action
“{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects
Mode of action
Many pyrazole derivatives are known to interact with various enzymes and receptors in the body .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)pyrazol-4-yl]-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c1-13-6-9-7-14-15(8-9)11-4-2-10(12)3-5-11;/h2-5,7-8,13H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVFAGKIZYSRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-50-0 | |
Record name | 1H-Pyrazole-4-methanamine, 1-(4-fluorophenyl)-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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